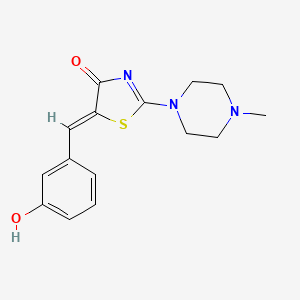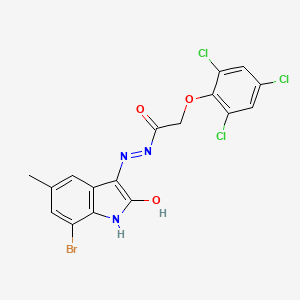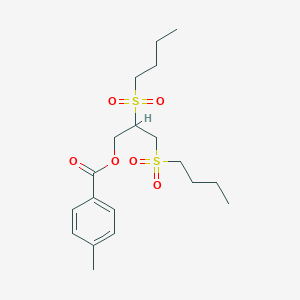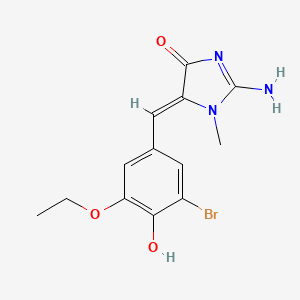![molecular formula C14H13ClN2O3S B4894181 N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family and possesses a unique chemical structure that allows it to interact with various biological targets.
作用机制
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body. One of its primary targets is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide binds to CAIX and inhibits its activity, leading to the suppression of cancer cell growth. In addition, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to modulate the activity of various ion channels and transporters, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In immune cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In neuronal cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to enhance cell survival and reduce oxidative stress, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, one of the limitations of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is its relatively low potency compared to other drugs targeting similar molecular targets. This may limit its efficacy in certain experimental settings and may require higher concentrations or longer treatment durations.
未来方向
There are several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research, including its potential use in combination therapy with other anticancer drugs or immunomodulators. Furthermore, the development of more potent analogs of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide may enhance its therapeutic efficacy and reduce its limitations. Finally, the investigation of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide's effects on other molecular targets may reveal additional therapeutic applications for this compound.
Conclusion
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body, including CAIX, ion channels, and transporters. Its biochemical and physiological effects have been extensively studied, and its advantages and limitations for laboratory experiments have been identified. Finally, several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research have been proposed, highlighting its potential for further therapeutic development.
合成方法
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 3-aminosulfonyl-4-methylphenylamine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain a pure form of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide. This synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production.
科学研究应用
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide by reducing the production of pro-inflammatory cytokines. Furthermore, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-13(9)21(16,19)20)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYJKGOKDZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)


![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)